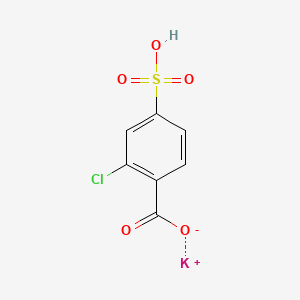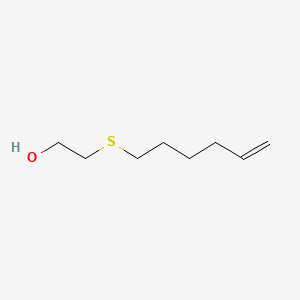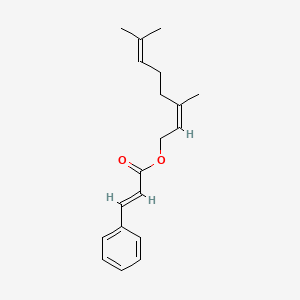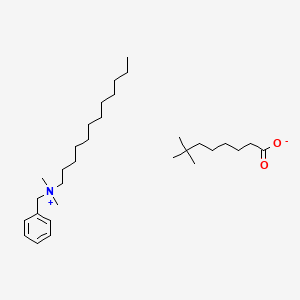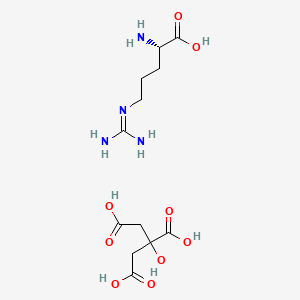
Tungsten hexakis(2-ethylhexanolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten hexakis(2-ethylhexanolate) is a chemical compound with the molecular formula C48H102O6W It is a coordination complex where a tungsten atom is bonded to six 2-ethylhexanolate ligands
準備方法
Synthetic Routes and Reaction Conditions: Tungsten hexakis(2-ethylhexanolate) can be synthesized through the reaction of tungsten hexachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows: [ \text{WCl}_6 + 6 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{W(OCH}_2\text{CH(C}_2\text{H}_5\text{)C}_4\text{H}_9\text{)}_6 + 6 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of tungsten hexachloride. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of tungsten hexakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.
化学反応の分析
Types of Reactions: Tungsten hexakis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The 2-ethylhexanolate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or amines.
Major Products:
Oxidation: Tungsten trioxide (WO3) is a common product.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New tungsten complexes with different ligands.
科学的研究の応用
Tungsten hexakis(2-ethylhexanolate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of tungsten-containing materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, particularly in imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism by which tungsten hexakis(2-ethylhexanolate) exerts its effects involves the coordination of the tungsten center with various substrates. The tungsten atom can facilitate electron transfer reactions, making it an effective catalyst. The 2-ethylhexanolate ligands provide stability to the complex and can be easily replaced or modified to tailor the compound’s reactivity.
類似化合物との比較
Tungsten hexacarbonyl (W(CO)6): A tungsten complex with carbonyl ligands.
Tungsten hexachloride (WCl6): A tungsten complex with chloride ligands.
Tungsten hexafluoride (WF6): A tungsten complex with fluoride ligands.
Comparison:
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexacarbonyl: Tungsten hexakis(2-ethylhexanolate) is more stable in air compared to tungsten hexacarbonyl, which is sensitive to air and moisture.
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexachloride: Tungsten hexakis(2-ethylhexanolate) is less reactive towards hydrolysis compared to tungsten hexachloride.
Tungsten hexakis(2-ethylhexanolate) vs. Tungsten hexafluoride: Tungsten hexakis(2-ethylhexanolate) is less volatile and easier to handle compared to tungsten hexafluoride.
Tungsten hexakis(2-ethylhexanolate) stands out due to its unique combination of stability, reactivity, and versatility in various applications.
特性
CAS番号 |
93840-02-9 |
|---|---|
分子式 |
C48H102O6W-6 |
分子量 |
959.2 g/mol |
IUPAC名 |
2-ethylhexan-1-olate;tungsten |
InChI |
InChI=1S/6C8H17O.W/c6*1-3-5-6-8(4-2)7-9;/h6*8H,3-7H2,1-2H3;/q6*-1; |
InChIキー |
QWXBIPSPGRWJEB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



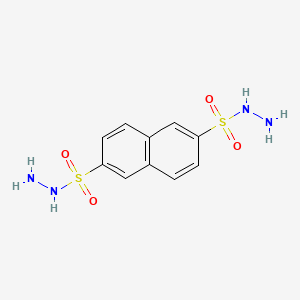
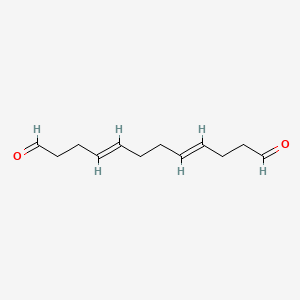
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
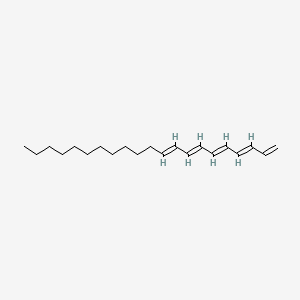

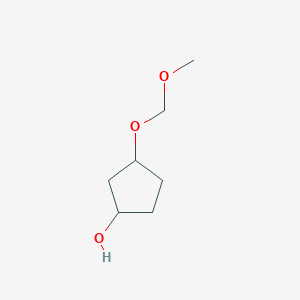
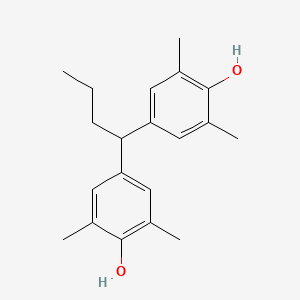
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
